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Compound Name:
2-Chloro-5-

methoxybenzo[d]oxazole

Cat. No.: B1314652 Get Quote

A detailed analysis of 5-methoxybenzoxazole derivatives reveals key structural features

influencing their biological activity, with implications for the development of novel therapeutic

agents. This guide provides a comparative overview of their performance in various biological

assays, supported by experimental data and detailed protocols.

The benzoxazole scaffold is a prominent heterocyclic structure in medicinal chemistry, and the

introduction of a methoxy group at the 5-position has been shown to modulate a range of

biological activities, including antimicrobial and anticancer effects. Structure-activity relationship

(SAR) studies are crucial in optimizing the potency and selectivity of these compounds. This

guide synthesizes findings from multiple studies to provide a clear comparison of 5-

methoxybenzoxazole derivatives and their analogs.

Comparative Biological Activity of 5-
Methoxybenzoxazole Derivatives
The biological activity of 5-methoxybenzoxazole derivatives is significantly influenced by the

nature and position of substituents on the benzoxazole core and on any appended aromatic

rings. The following tables summarize the quantitative data from various studies, highlighting

the impact of these structural modifications.
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Anticancer Activity
Derivatives of 5-methoxybenzoxazole have been investigated for their potential as anticancer

agents, with many exhibiting inhibitory activity against various cancer cell lines and specific

molecular targets like VEGFR-2.

Table 1: In Vitro Anticancer Activity of Piperidinyl-Based Benzoxazole Derivatives[1]
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Compound ID
R Group (at
position 2)

Cancer Cell Line IC50 (µM)

5a Phenyl MCF-7 16.29

A549 23.60

PC-3 16.14

5g p-methoxyphenyl MCF-7 17.23

A549 9.32

PC-3 22.63

5h
p-fluoro m-

chlorophenyl
MCF-7 14.01

A549 14.86

PC-3 24.89

11a
Phenyl (ethanone

linker)
MCF-7 Not specified

A549 Not specified

PC-3 Not specified

11b
p-fluorophenyl

(ethanone linker)
MCF-7 Potent

A549 Potent

PC-3 Potent

Sorafenib (Reference Drug) MCF-7 Potent

A549 Potent

PC-3 Potent

Table 2: Kinase Inhibitory Activity of Piperidinyl-Based Benzoxazole Derivatives[1][2]
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Compound ID VEGFR-2 IC50 (µM) c-Met IC50 (µM)

5a 0.970 1.885

5g Not specified Not specified

5h Not specified Not specified

11a 0.082 0.280

11b 0.057 0.181

Sorafenib 0.058 Not specified

Staurosporine Not specified 0.237

The data indicates that the nature of the substituent at the 2-position of the benzoxazole ring

and the type of linker play a crucial role in determining the anticancer and kinase inhibitory

potency. For instance, compound 11b, with a p-fluorophenyl group and an ethanone linker,

demonstrated superior activity against both VEGFR-2 and c-Met kinases.[1][2]

Antimicrobial Activity
Certain 5-methoxybenzoxazole derivatives have also been evaluated for their antimicrobial

properties.

Table 3: Antimicrobial Activity of Substituted Benzoxazole Derivatives[3]

Compound ID
R Group (at
position 2)

Microorganism MIC (µg/mL)

4b
2,4-disubstituted

phenyl

Staphylococcus

aureus
12.5

4c
2,4-disubstituted

phenyl

Staphylococcus

aureus
12.5

Candida albicans 12.5

5a
2,4-disubstituted

phenyl

Pseudomonas

aeruginosa
25
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These results suggest that specific substitution patterns on the phenyl ring at the 2-position can

confer significant antibacterial and antifungal activity.[3]

Key Structure-Activity Relationships
The following diagram illustrates the general structure-activity relationships for 5-

methoxybenzoxazole derivatives based on the available data.
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Caption: General SAR of 5-methoxybenzoxazole derivatives.

Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings.

Below are the protocols for key experiments cited in this guide.

In Vitro Antiproliferative MTT Assay[1]
Cell Seeding: Cancer cell lines (MCF-7, A549, PC-3) and normal cells (MCF-10A) are

seeded in 96-well plates at a density of 2.1–2.3 × 10⁴ cells/well.

Compound Treatment: Cells are treated with various concentrations of the test compounds

and incubated at 37 °C in a 5% CO₂ atmosphere.

MTT Addition: After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) is added to each well.
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Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent

(e.g., DMSO).

Absorbance Measurement: The absorbance is measured at a specific wavelength using a

microplate reader.

IC50 Determination: The half-maximal inhibitory concentration (IC50) values are calculated

from the dose-response curves.

Kinase Inhibition Assay (VEGFR-2 and c-Met)[1]
Assay Principle: The assay measures the ability of the compounds to inhibit the

phosphorylation activity of the respective kinases.

Reaction Mixture: The reaction is typically performed in a buffer containing the kinase, a

substrate (e.g., a synthetic peptide), ATP, and the test compound at various concentrations.

Incubation: The reaction mixture is incubated at a specific temperature for a defined period to

allow for phosphorylation.

Detection: The extent of phosphorylation is quantified using methods such as ELISA,

fluorescence, or luminescence.

IC50 Calculation: The IC50 values are determined by plotting the percentage of inhibition

against the compound concentration.

Minimum Inhibitory Concentration (MIC)
Determination[3]

Method: A broth microdilution method is typically used.

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

Serial Dilutions: Serial dilutions of the test compounds are prepared in a suitable broth

medium in 96-well microtiter plates.

Inoculation: Each well is inoculated with the microbial suspension.
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Incubation: The plates are incubated under appropriate conditions (temperature and time) for

the specific microorganism.

MIC Reading: The MIC is defined as the lowest concentration of the compound that

completely inhibits the visible growth of the microorganism.

Experimental Workflow
The following diagram outlines a typical workflow for the synthesis and biological evaluation of

novel 5-methoxybenzoxazole derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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